molecular formula C20H16N4O2 B11053218 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

Katalognummer B11053218
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: DJUMSDBQNNVJKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylamino group, and a pyrido[2,3-d]pyrimidin-4-ol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of methoxybenzene derivatives in a substitution reaction.

    Addition of the Phenylamino Group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Hydroxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol
  • 5-(2-Chlorophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol
  • 5-(2-Methylphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

Uniqueness

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Eigenschaften

Molekularformel

C20H16N4O2

Molekulargewicht

344.4 g/mol

IUPAC-Name

2-anilino-5-(2-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N4O2/c1-26-16-10-6-5-9-14(16)15-11-12-21-18-17(15)19(25)24-20(23-18)22-13-7-3-2-4-8-13/h2-12H,1H3,(H2,21,22,23,24,25)

InChI-Schlüssel

DJUMSDBQNNVJKC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.